Technical Monograph: 2-(Trifluoromethyl)acetanilide (CAS 344-62-7)
Technical Monograph: 2-(Trifluoromethyl)acetanilide (CAS 344-62-7)
The following technical guide is structured to address the specific chemical entity defined by the CAS number 344-62-7 , which corresponds to 2-(Trifluoromethyl)acetanilide (also known as N-(2-(trifluoromethyl)phenyl)acetamide).[1]
Editorial Note on Nomenclature: The user query specified "2-(Trifluoromethoxy)acetanilide" but provided CAS 344-62-7. In chemical databases (PubChem, CAS Registry), 344-62-7 is uniquely assigned to the Trifluoromethyl (-CF₃) analog, not the Trifluoromethoxy (-OCF₃) analog. To ensure scientific accuracy and safety (E-E-A-T), this guide focuses on the compound defined by the CAS number, while providing a comparative analysis of the -OCF₃ group where relevant for context.
Synthesis, Physicochemical Profile, and Ortho-Substituent Effects
Executive Summary
2-(Trifluoromethyl)acetanilide (CAS 344-62-7) is a fluorinated aromatic amide serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Characterized by the presence of a strongly electron-withdrawing trifluoromethyl group at the ortho position, this compound exhibits unique steric and electronic properties that distinguish it from its non-fluorinated or para-substituted counterparts. This guide details its synthesis, structural behavior, and handling protocols for research applications.
Physicochemical Identity & Properties
The introduction of the -CF₃ group at the ortho position significantly alters the lipophilicity and metabolic stability of the acetanilide scaffold. The high electronegativity of fluorine lowers the electron density of the aromatic ring, while the bulky -CF₃ group induces a twisted conformation, reducing planarity compared to unsubstituted acetanilide.
Table 1: Chemical Specifications
| Property | Value | Note |
| IUPAC Name | N-[2-(Trifluoromethyl)phenyl]acetamide | |
| CAS Number | 344-62-7 | Unique Identifier |
| Molecular Formula | C₉H₈F₃NO | |
| Molecular Weight | 203.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 94–96 °C | Distinct from para isomer (~150°C) |
| Solubility | Soluble in EtOH, DCM, DMSO; Low in H₂O | Lipophilic character dominates |
| pKa | ~14-15 (Amide NH) | Estimated; weakly acidic |
| Partition Coeff.[1] (LogP) | 2.15 | Predicted; indicates moderate lipophilicity |
Synthetic Methodology
The most robust route for synthesizing 2-(trifluoromethyl)acetanilide involves the nucleophilic acyl substitution of 2-(trifluoromethyl)aniline with acetic anhydride. This reaction is highly favorable but requires control over exothermicity and byproduct removal.
Protocol: Acetylation of 2-(Trifluoromethyl)aniline
Reagents:
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2-(Trifluoromethyl)aniline (Liquid, CAS 88-17-5)
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Acetic Anhydride (Excess, 1.2 equiv)
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Glacial Acetic Acid (Solvent) or Dichloromethane (DCM)
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Sodium Acetate (Catalyst/Buffer, optional)
Step-by-Step Workflow:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(trifluoromethyl)aniline in 15 mL of glacial acetic acid.
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Expert Insight: Using acetic acid as a solvent prevents the formation of di-acetylated byproducts and solubilizes the starting material effectively.
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Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise add 12 mmol of acetic anhydride over 10 minutes.
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Causality: The ortho-CF₃ group provides steric hindrance. While the amine is nucleophilic, the reaction rate is slower than aniline; cooling controls the initial exotherm but room temperature stirring is often required to drive to completion.
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Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting amine spot disappears.
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Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.
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Self-Validating Step: If oil forms instead of solid, scratch the glass or seed with a crystal to induce nucleation. The ortho-CF₃ group can lower the melting point, making crystallization sluggish.
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Purification: Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid. Recrystallize from Ethanol/Water (1:1) to yield high-purity needles.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CAS 344-62-7.
Structural Analysis & Reactivity
The ortho-trifluoromethyl group exerts a profound influence on the molecule's reactivity profile compared to the ortho-trifluoromethoxy (-OCF₃) analog requested in the title.
Electronic Effects (CF₃ vs. OCF₃)
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Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) via induction (-I) and resonance. It deactivates the phenyl ring toward electrophilic aromatic substitution (EAS).
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Trifluoromethoxy (-OCF₃): Also electron-withdrawing via induction (-I), but the oxygen atom possesses lone pairs that can donate electron density via resonance (+R). This makes the -OCF₃ group structurally unique—it is an EWG that can sometimes stabilize cationic intermediates, unlike the purely deactivating -CF₃.
Steric Conformation
The bulky -CF₃ group at the ortho position forces the acetamido group out of planarity with the benzene ring. This "twisted" conformation:
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Reduces Conjugation: The lone pair on the nitrogen is less effectively delocalized into the aromatic ring.
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Protects the Amide: The steric bulk hinders enzymatic hydrolysis, potentially increasing the metabolic half-life of drugs containing this motif.
Visualization: Electronic Logic
Figure 2: Interplay of steric and electronic effects in 2-(trifluoromethyl)acetanilide.
Handling & Safety (SDS Summary)
CAS 344-62-7 is classified as an irritant. Standard laboratory safety protocols (GLP) must be strictly followed.
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Hazard Statements:
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PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, particularly when handling the volatile and corrosive acetic anhydride precursor.
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Storage: Store in a cool, dry place. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67655, N-[2-(trifluoromethyl)phenyl]acetamide (CAS 344-62-7). Retrieved from [Link]
- Leroux, F. (2005).The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem. (Contextual reference for OCF3 vs CF3 comparison).
